2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
Overview
Description
2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic organic compound characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidin core with a chlorine atom at the 2-position and a ketone group at the 4-position
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-3H,4H,7H-Pyrrolo[2,3-d]pyrimidin-4-one are Janus kinases (JAKs). JAKs are a family of enzymes that play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as an inhibitor of JAKs . By inhibiting the activity of one or more JAK enzymes, it interferes with the JAK-STAT signaling pathway . This interference disrupts the chain of interactions between proteins in the cell, leading to changes in gene activation through a transcription process .
Biochemical Pathways
The inhibition of JAKs by this compound affects the JAK-STAT signaling pathway . This pathway is crucial for cell division and death, and its disruption can lead to various diseases affecting the immune system . The compound’s action on this pathway can also influence tumor formation processes .
Pharmacokinetics
It is known that the compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . Specific functional groups and modifications can be introduced to tailor the compound to target specific kinases involved in disease pathways .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis in certain cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Conversion of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to yield this compound.
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield, minimizing by-products, and reducing waste. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the ketone group to form alcohols.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation products include carboxylic acids and esters.
Reduction products include secondary and tertiary alcohols.
Substitution products vary based on the nucleophile used, resulting in a range of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the construction of diverse molecular frameworks, making it valuable in organic synthesis.
Biology: This compound has shown potential as a biological probe in studying enzyme mechanisms and cellular processes. Its ability to interact with various biomolecules makes it useful in biochemical assays and drug discovery.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. These compounds have shown promise in the development of new drugs targeting diseases such as cancer and inflammatory disorders.
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity make it a valuable building block for various industrial applications.
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
2-Mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Uniqueness: 2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern and the presence of the ketone group, which influences its reactivity and potential applications. Unlike some similar compounds, it offers a unique combination of structural features that make it suitable for a wide range of scientific and industrial uses.
Biological Activity
2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C6H4ClN3O
- Molecular Weight : 169.57 g/mol
- CAS Number : 1245811-22-6
The primary mechanism by which this compound exerts its biological effects is through inhibition of specific kinases. This compound has shown promise in inhibiting the colony-stimulating factor 1 receptor (CSF1R), which plays a critical role in macrophage biology and various disease states, including cancer and inflammatory conditions. The binding affinity and selectivity for CSF1R have been characterized with subnanomolar inhibition observed in various studies .
Structure-Activity Relationship (SAR)
Recent studies have indicated that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly affect biological activity. For instance:
- Substituents : The presence of chlorine and fluorine atoms enhances reactivity and biological activity.
- Functional Groups : Variations in the nitrogen substituents have been shown to either enhance or diminish kinase inhibition potency .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Inhibition of CSF1R : A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines could selectively inhibit CSF1R while sparing related kinases such as PDGFR, suggesting a targeted approach for treating diseases involving macrophage activation .
- Cytotoxicity Against Cancer Cells : Another investigation evaluated the cytotoxic effects of various pyrrolopyrimidine derivatives on cancer cell lines. The results indicated that specific modifications to the compound significantly enhanced its anticancer efficacy compared to standard chemotherapeutics .
- Antiviral Activity Evaluation : Research into the antiviral properties of this compound revealed effective inhibition of viral replication in vitro, positioning it as a candidate for further development against viral infections like ZIKV and DENV .
Properties
IUPAC Name |
2-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKDBKDYZLIMRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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